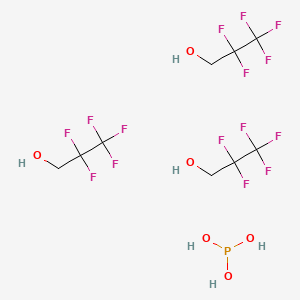

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H3F5O.H3O3P/c3*4-2(5,1-9)3(6,7)8;1-4(2)3/h3*9H,1H2;1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFIACDJNRXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OP(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F15O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20827958 | |

| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81860-11-9 | |

| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Detail |

|---|---|

| Molar Ratio (Ester:NaBH₄) | 1:1.2–1.5 |

| Temperature | 0–5°C during reduction; 20–25°C during acid workup |

| Solvent | Tetrahydrofuran (anhydrous) |

| Yield | 73.2% (reported) |

This method prioritizes operational simplicity and avoids hazardous fluorinating agents, making it suitable for industrial production. The use of NaBH₄ ensures selective reduction of the ester group without affecting the fluorine substituents.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for synthesizing 2,2,3,3,3-pentafluoropropan-1-ol:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Carbonate Hydrolysis | High purity; Scalable | Requires phosgene derivatives | ~70% (est.) |

| Ester Reduction | Avoids toxic reagents; Simple workup | Moderate yield | 73.2% |

Industrial Applications and Derivative Synthesis

2,2,3,3,3-Pentafluoropropan-1-ol serves as a precursor for:

-

Fluorinated monomers : Copolymerized with acrylates to produce water- and oil-repellent coatings.

-

Surface-active agents : Ethoxylated derivatives enhance surfactant performance in firefighting foams.

-

Pharmaceutical intermediates : Fluorinated alcohols improve drug bioavailability and metabolic stability .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted propanols, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical properties of the target molecules, such as increased stability or altered reactivity. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with other molecules.

Comparison with Similar Compounds

2,2,3,3,3-Pentafluoropropan-1-ol (PFPOH)

Phosphorous Acid (H₃PO₃)

- Chemical Formula : H₃PO₃

- Role in Agriculture : Enhances plant tolerance to aluminum (Al) and manganese (Mn) toxicity in acidic soils and improves phosphorous (P) uptake efficiency .

- Mechanism: Acts as a biofertilizer by solubilizing inorganic phosphates via microbial production of organic acids .

- Uptake Studies : Foliar application in Pinus radiata showed low absorption rates (3.9–6.6% at 24 hours), improved with adjuvants .

Comparison with Similar Compounds

2.1 Fluorinated Alcohols and Ethers

PFPOH is compared to structurally related fluorinated compounds, focusing on environmental persistence and radiative properties.

Key Findings :

- PFPOH exhibits higher radiative efficiency (RE) than non-fluorinated alcohols due to C-F bond vibrations, contributing to its GWP of 320–450 .

- Compared to HFE-143a, PFPOH has a shorter atmospheric lifetime (0.3–0.5 years vs. 4.2–5.1 years) but similar RE per molecule .

- Structural analogs like 2,2,3,3-tetrafluoro-1-propanol show reduced environmental persistence due to fewer fluorine atoms .

2.2 Phosphorous Acid vs. Phosphate Salts and Fluorinated Acids

Phosphorous acid is compared to conventional phosphates and fluorinated acids in agricultural and industrial contexts.

Key Findings :

- Phosphorous acid outperforms rock phosphate in bioavailability under acidic conditions but requires microbial activity for optimal P release .

Biological Activity

2,2,3,3,3-Pentafluoropropan-1-ol (PFPO) is a fluorinated alcohol that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including analytical chemistry and biomedicine. When combined with phosphorous acid, this compound exhibits distinct biological activities that merit detailed exploration.

- Molecular Formula : C3H3F5O2P

- Molecular Weight : 195.03 g/mol

- Boiling Point : Approximately 80°C

- Density : 1.505 g/mL at 25°C

PFPO is notable for its high fluorine content, which enhances its reactivity and stability in various chemical reactions. Its role as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) is particularly significant for the detection of various biomolecules.

Derivatization Reagent

PFPO serves as an effective derivatization reagent in GC-MS applications. It facilitates the detection of compounds such as:

- L-Tryptophan

- L-Kynurenine

- Serotonin

- Quinolinic Acid

These compounds are crucial for studying metabolic pathways and neurotransmitter levels in biological samples.

Cellular Effects

The biological activity of PFPO also extends to cellular interactions. It has been observed to cause irritation to the eyes, skin, and respiratory tract upon exposure. This highlights the importance of handling this compound with care in laboratory settings.

The mechanism through which PFPO exerts its effects involves several key interactions:

- Reactivity with Biomolecules : PFPO interacts with specific functional groups in biomolecules, enhancing their detectability.

- Enzymatic Interactions : It may influence enzyme activity through structural modifications of substrates or by altering enzyme conformation.

Toxicological Profile

Research indicates that PFPO has a low potential for toxicity. In animal studies, it was found to be neither mutagenic nor teratogenic. However, exposure to high concentrations has resulted in mild histopathological changes such as myocarditis in rats . This underlines the necessity for careful evaluation of exposure levels during research.

Analytical Applications

A study utilizing PFPO demonstrated its effectiveness in analyzing complex biological matrices. In this study, researchers employed PFPO to derivatize metabolites from rat plasma, leading to improved sensitivity and specificity in detecting trace levels of neurotransmitters.

Toxicity Assessment

In another investigation focused on the toxicity of fluorinated compounds, PFPO was assessed alongside other perfluorinated substances. The findings indicated that while PFPO exhibited low toxicity levels, it still necessitated monitoring due to potential cardiotoxic effects associated with its metabolites .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Derivatization Efficiency | PFPO effectively enhances detection of key metabolites in GC-MS |

| Cellular Toxicity | Mild irritation effects noted; low mutagenic potential |

| Cardiovascular Effects | Potential cardiotoxicity linked to metabolites observed in rats |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phosphorous acid (H₃PO₃) and 2,2,3,3,3-pentafluoropropan-1-ol in laboratory settings?

- Phosphorous acid synthesis : Typically produced by hydrolysis of phosphorus trichloride (PCl₃) with controlled water addition. Purity is ensured via recrystallization from ethanol .

- 2,2,3,3,3-Pentafluoropropan-1-ol synthesis : Fluorinated alcohols are often synthesized via electrochemical fluorination or nucleophilic substitution reactions using perfluoroalkyl iodides and propanol derivatives. Post-synthesis purification involves fractional distillation (boiling point: ~80°C at 748 mmHg) .

- Key characterization tools: NMR (¹⁹F and ¹H) for structural confirmation, GC-MS for purity (>97% assay) .

Q. How should researchers handle stability challenges of 2,2,3,3,3-pentafluoropropan-1-ol during storage and experimentation?

- Store under inert gas (e.g., argon) at ≤4°C to prevent degradation. Stability tests under varying pH (4–9) and temperature (20–60°C) using HPLC can identify optimal conditions. Decomposition products (e.g., fluorinated aldehydes) should be monitored via FTIR .

Q. What are the standard analytical techniques for quantifying phosphorous acid in mixed reaction systems?

- Titrimetric methods : Use iodine in basic media to exploit H₃PO₃’s reducing properties, with starch as an indicator .

- Chromatography : Ion chromatography (IC) with conductivity detection provides ppm-level sensitivity. Calibration curves using certified reference materials (CRMs) are critical .

Advanced Research Questions

Q. How can mechanistic studies differentiate between the reducing behavior of phosphorous acid and its derivatives in catalytic reactions?

- Employ isotopic labeling (e.g., ³¹P NMR) to track redox pathways. Compare reaction kinetics in aerobic vs. anaerobic conditions to isolate oxygen’s role. For example, H₃PO₃ reduces Ag⁺ to Ag⁰ nanoparticles under acidic conditions, while its esters require thermal activation .

- Data contradiction tip: Discrepancies in reduction efficiency may arise from trace metal impurities; use ultrapure reagents and ICP-MS validation .

Q. What experimental designs resolve conflicting reports on the efficacy of phosphorous acid in plant pathogen inhibition?

- Controlled variables : Test H₃PO₃ at concentrations (0.1–5 mM) against Erwinia amylovora (fire blight) in in vitro (agar diffusion) and in vivo (apple cv. Gala) models. Include copper compounds (e.g., Cu(OH)₂) and Bacillus subtilis as positive controls .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare treatment effects. Replicate trials across growing seasons to account for environmental variability .

Q. How do fluorinated alcohols like 2,2,3,3,3-pentafluoropropan-1-ol influence solvent polarity in organocatalytic systems?

- Measure Kamlet-Taft parameters (π*, α, β) via solvatochromic probes (e.g., Nile Red). Compare with non-fluorinated analogs (e.g., propanol) to quantify polarity enhancement. Fluorinated alcohols increase π* (dipolarity) by ~0.5 units, stabilizing charged intermediates in Diels-Alder reactions .

- Advanced tip: Pair with DFT calculations (e.g., Gaussian 16) to model solvent-solute interactions .

Methodological Considerations

Q. What protocols mitigate safety risks when working with fluorinated alcohols and phosphorous acid?

- Phosphorous acid : Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate .

- Fluorinated alcohols : Avoid skin contact (risk of permeation); store in PTFE-lined containers. Monitor airborne particulates with real-time IR spectroscopy .

Q. How can researchers optimize reaction yields in H₃PO₃-mediated esterification of fluorinated alcohols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.